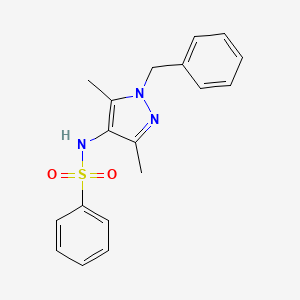
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide, also known as BPA, is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a potent inhibitor of the protein kinase CK2, which has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation.
Mecanismo De Acción
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide inhibits CK2 activity by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which leads to the inhibition of various cellular processes that are regulated by CK2. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to be highly selective for CK2, with minimal inhibition of other protein kinases.
Biochemical and Physiological Effects
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit cell growth and induce apoptosis in cancer cells, making it a promising anticancer agent. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has also been shown to reduce inflammation in animal models of arthritis and colitis. Additionally, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has several advantages for lab experiments, including its high potency and selectivity for CK2, as well as its well-established synthesis method. However, 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide also has some limitations, including its poor solubility in aqueous solutions, which can make it challenging to use in certain experiments.
Direcciones Futuras
For 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide research include the development of more potent and selective CK2 inhibitors, as well as the use of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide in combination with other therapies to enhance their efficacy.
Métodos De Síntesis
The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide involves the reaction of 4-bromo-3-methylphenol with pyridine-3-carboxylic acid, followed by acetylation with acetic anhydride. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to yield 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide. The synthesis of 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been optimized to produce high yields and purity, making it a valuable tool for research.
Aplicaciones Científicas De Investigación
2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been extensively studied in the field of medicinal chemistry due to its potent inhibitory activity against CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell growth, proliferation, and survival. Dysregulation of CK2 has been implicated in various diseases, including cancer, Alzheimer's disease, and inflammation. 2-(4-bromo-3-methylphenoxy)-N-3-pyridinylacetamide has been shown to inhibit CK2 activity in vitro and in vivo, making it a promising therapeutic agent for these diseases.
Propiedades
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-pyridin-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2/c1-10-7-12(4-5-13(10)15)19-9-14(18)17-11-3-2-6-16-8-11/h2-8H,9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOKRUQFYRYXFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CN=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3-methylphenoxy)-N-(pyridin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)


![6-(2-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5880294.png)
![N'-[(3,4-diethoxybenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5880307.png)


![5-(4-tert-butylphenyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5880322.png)
![N-{[(3-chlorophenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5880324.png)

![2-{[(6-ethoxy-1,3-benzothiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B5880333.png)

![N-[2-(acetylamino)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B5880357.png)